Hyaluronan-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hyaluronan-IN-1 is a synthetic compound derived from hyaluronan, a naturally occurring glycosaminoglycan found in connective, epithelial, and neural tissues. Hyaluronan is known for its unique viscoelastic properties, biocompatibility, and non-immunogenicity, making it a valuable substance in various medical and cosmetic applications . This compound is specifically designed to enhance the stability and functionality of hyaluronan for advanced therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hyaluronan-IN-1 is synthesized through a series of chemical modifications of hyaluronan. The primary method involves the use of enzymes derived from Streptococcus pyogenes and Pasteurella multocida to synthesize hyaluronan in a controlled laboratory setting . This method allows for the production of hyaluronan with precise molecular weight and purity, which is essential for pharmaceutical and biomedical applications.

Industrial Production Methods: Industrial production of this compound involves bacterial fermentation using strains such as Streptococci, Enterococcus faecalis, Escherichia coli, Bacillus subtilis, and Lactococcus lactis . The fermentation process is followed by extraction and purification to obtain high-purity hyaluronan, which is then chemically modified to produce this compound.

Chemical Reactions Analysis

Types of Reactions: Hyaluronan-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the functional groups of hyaluronan to enhance its properties.

Common Reagents and Conditions: Common reagents used in the chemical modification of hyaluronan include sodium periodate for oxidation, sodium borohydride for reduction, and various alkylating agents for substitution reactions . The reactions are typically carried out under controlled pH and temperature conditions to ensure the stability of the compound.

Major Products Formed: The major products formed from these reactions include oxidized hyaluronan, reduced hyaluronan, and alkylated hyaluronan derivatives. These modified forms of hyaluronan exhibit enhanced stability, biocompatibility, and functionality, making them suitable for various biomedical applications .

Scientific Research Applications

Hyaluronan-IN-1 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for the synthesis of various derivatives with improved properties . In biology, this compound is used to study cell signaling, wound healing, and tissue regeneration . In medicine, it is applied in viscosupplementation, ophthalmology, otolaryngology, wound healing, cosmetics, and drug delivery . In industry, this compound is used in the production of biocompatible materials for advanced therapeutic uses .

Mechanism of Action

Hyaluronan-IN-1 exerts its effects through various molecular targets and pathways. It interacts with cell surface receptors such as CD44 and RHAMM, influencing cell proliferation, migration, and differentiation . The compound also modulates the activity of enzymes involved in the synthesis and degradation of hyaluronan, thereby regulating its concentration and size in tissues . Additionally, this compound has anti-inflammatory, immunosuppressive, and antiangiogenic properties, which contribute to its therapeutic effects .

Comparison with Similar Compounds

Hyaluronan-IN-1 is unique compared to other similar compounds due to its enhanced stability and functionality. Similar compounds include other glycosaminoglycans such as heparan sulfate, chondroitin sulfate, dermatan sulfate, and keratan sulfate . Unlike these compounds, this compound is non-sulfated and has a simpler structure, which allows for easier chemical modifications and a broader range of applications .

Properties

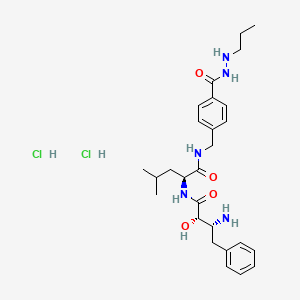

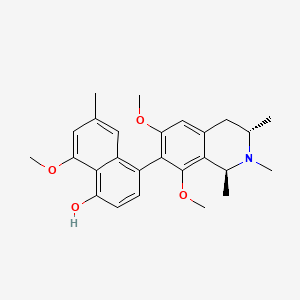

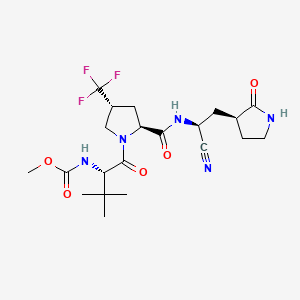

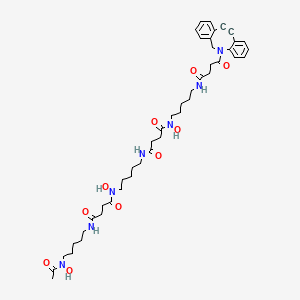

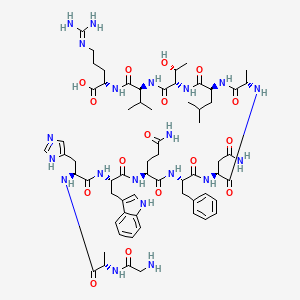

Molecular Formula |

C64H94N20O16 |

|---|---|

Molecular Weight |

1399.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C64H94N20O16/c1-31(2)22-43(60(96)84-52(35(7)85)62(98)83-51(32(3)4)61(97)77-42(63(99)100)18-13-21-71-64(68)69)78-54(90)34(6)75-56(92)47(26-49(67)87)82-57(93)44(23-36-14-9-8-10-15-36)80-55(91)41(19-20-48(66)86)76-58(94)45(24-37-28-72-40-17-12-11-16-39(37)40)81-59(95)46(25-38-29-70-30-73-38)79-53(89)33(5)74-50(88)27-65/h8-12,14-17,28-35,41-47,51-52,72,85H,13,18-27,65H2,1-7H3,(H2,66,86)(H2,67,87)(H,70,73)(H,74,88)(H,75,92)(H,76,94)(H,77,97)(H,78,90)(H,79,89)(H,80,91)(H,81,95)(H,82,93)(H,83,98)(H,84,96)(H,99,100)(H4,68,69,71)/t33-,34-,35+,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1 |

InChI Key |

TURYTXNXABCGDB-ATEWBZBYSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C)NC(=O)CN)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)NC(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12373911.png)

![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12373912.png)

![[6-Chloro-5-(difluoromethoxy)pyridin-2-yl]-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B12373915.png)

![5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12373945.png)